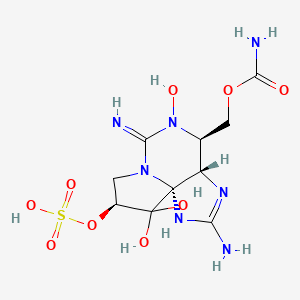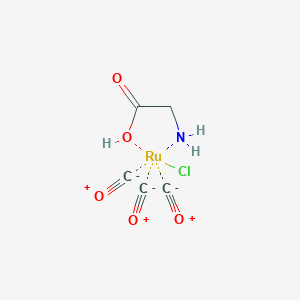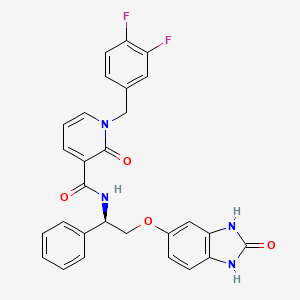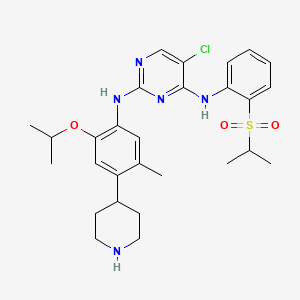
Scoulerin hydrochloride
Vue d'ensemble
Description
Scoulerin hydrochloride is a synthetic compound that has been studied for its potential use in a variety of scientific and medical applications. It is a derivative of the naturally occurring compound scoulerin and has been shown to have a number of unique biochemical and physiological effects.
Applications De Recherche Scientifique
Anticancer Properties
Scoulerine hydrochloride, an isoquinoline alkaloid, has shown promising results in the field of oncology. Research indicates that scoulerine promotes cell viability reduction and apoptosis in colorectal cancer cells by activating ROS-dependent endoplasmic reticulum stress. The compound induces oxidative damage and activates ER stress, leading to decreased cell viability and enhanced apoptosis in cancer cells (Tian et al., 2020). Similarly, another study highlighted scoulerine's potent antiproliferative and proapoptotic effects, caused by its ability to interfere with the microtubule elements of the cytoskeleton, checkpoint kinase signaling, and p53 proteins in various cancer cells (Habartová et al., 2018).
Molecular Mode of Action
In-depth studies have been conducted to understand the molecular mode of action of scoulerine hydrochloride. Research has revealed that scoulerine inhibits Aurora Kinase activity, leading to mitotic and cytokinetic defects. It was found to elicit a transient mitotic arrest followed by apoptosis induction or polyploidy in cancer cells. The study provided insights into the cellular and molecular level mechanisms of scoulerine (Li et al., 2021). Another study used computational prediction and experimental validation to determine the unique molecular mode of action of scoulerine, identifying its binding affinity and interaction sites with tubulin (Moshari et al., 2021).
Biochemical Synthesis and Interaction
Scoulerine hydrochloride has also been a subject of research in the context of biochemical synthesis and interaction with biological molecules. A study described a chemoenzymatic approach for the asymmetric total synthesis of scoulerine, emphasizing its potential as a sedative and muscle relaxing agent (Schrittwieser et al., 2011). In addition, the compound's interaction with GABA receptors was explored, with scoulerine showing affinity to the GABAA receptor (Eisenreich et al., 2003). Moreover, molecular docking studies have been conducted to understand the interactions of Scoulerine 9-O-methyltransferase (SMT) with its substrate, providing insights into the catalytic mechanism and substrate specificity (Zhu et al., 2012).
Propriétés
IUPAC Name |
(13aR)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4.ClH/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22;/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3;1H/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFCGPKOYFMORW-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scoulerin hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)
